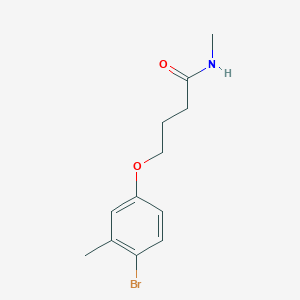

4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide

Description

4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide is a brominated aromatic compound featuring a phenoxy group substituted with a bromine atom and a methyl group at positions 4 and 3, respectively. The butanamide backbone is functionalized with an N-methyl group, distinguishing it from related derivatives.

Properties

IUPAC Name |

4-(4-bromo-3-methylphenoxy)-N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-9-8-10(5-6-11(9)13)16-7-3-4-12(15)14-2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVCGFQYFCBZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCC(=O)NC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-3-methylphenol and N-methylbutanamide.

Reaction Conditions: The phenol is first converted to its corresponding phenoxide by treatment with a base such as sodium hydroxide. This phenoxide is then reacted with an appropriate alkylating agent, such as butanoyl chloride, under basic conditions to form the desired product.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., DMF) and a catalyst (e.g., copper iodide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Biological Studies: The compound can be used to study the effects of phenoxyalkylamides on biological systems, including their interactions with enzymes and receptors.

Industrial Applications: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenoxy group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analogs :

2-(4-Bromo-3-methylphenoxy)-N-(substituted benzylidene)acetamides (e.g., compounds 3a–c, 4a–c in ): Structural Differences: These derivatives replace the butanamide chain with an acetamide group and incorporate Schiff base (imine) or thiazolidinone moieties. Synthesis: Derived from 2-(4-bromo-3-methylphenoxy)acetohydrazide via condensation with aromatic aldehydes or cyclization with thioglycolic acid. Yields range from 51% to 82%, depending on substituent steric effects .

N-(4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}phenyl)-N-methylacetamide (): Structural Differences: Features an acetylated amino phenyl group and a methyl substituent on the amide nitrogen.

N-(3-bromophenyl)-4-(4-chloro-2-methylphenoxy)butanamide (): Structural Differences: Substitutes the 4-bromo-3-methylphenoxy group with a 4-chloro-2-methylphenoxy group and replaces the N-methyl with a 3-bromophenyl group. Molecular Weight: 382.68 g/mol, higher than the target compound due to the bromophenyl substitution .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Functional Groups |

|---|---|---|---|---|---|

| 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide | C₁₂H₁₅BrNO₂ | 286.16 (calc.) | N/A | N/A | Bromophenoxy, N-methylbutanamide |

| N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) | C₁₆H₂₁FNO₃ | 294.34 | 75 | 82 | Fluorophenoxy, n-butylacetamide |

| 2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) | C₁₅H₂₁FNO₄ | 298.33 | 84 | 54 | Fluorophenoxy, hydroxyacetamide |

| N-(3-bromophenyl)-4-(4-chloro-2-methylphenoxy)butanamide | C₁₇H₁₇BrClNO₂ | 382.68 | N/A | N/A | Chlorophenoxy, bromophenylamide |

Biological Activity

4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its interactions with various biological targets, mechanisms of action, and relevant findings from recent studies.

- Chemical Name: 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide

- Molecular Formula: C12H16BrNO2

- CAS Number: 1549400-92-1

Biological Activity Overview

Preliminary studies have indicated that 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide exhibits a range of biological activities, including antibacterial, antifungal, and potential anti-inflammatory effects. The compound's activity appears to be linked to its ability to interact with specific biological targets, such as enzymes and receptors.

Research has shown that this compound may function through several mechanisms:

- Enzyme Inhibition: It has been suggested that 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide can inhibit certain enzymes involved in metabolic pathways, which could lead to its antibacterial effects.

- Receptor Binding: The compound's structure allows it to bind to various receptors, potentially modulating physiological responses.

Antibacterial Activity

A study investigating the antibacterial properties of 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide revealed significant inhibitory effects against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| Pseudomonas aeruginosa | 20 |

These results indicate a promising potential for this compound as an antibacterial agent.

Antifungal Activity

In vitro tests showed that the compound also possesses antifungal properties. It was effective against various fungal strains, with MIC values reported as:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 25 |

| Aspergillus niger | 30 |

This suggests that it may be useful in treating fungal infections.

Pharmacological Profile

The pharmacological profile of 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide indicates low cytotoxicity in mammalian cell lines, making it a candidate for further drug development. Its selectivity index suggests a favorable safety profile compared to existing antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.